4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

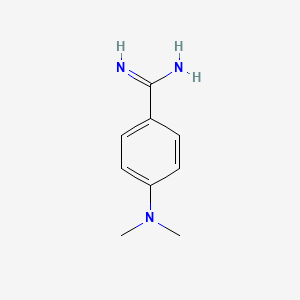

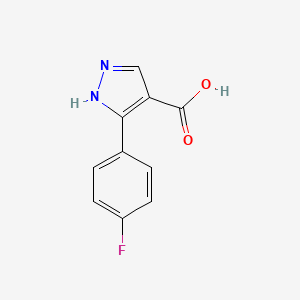

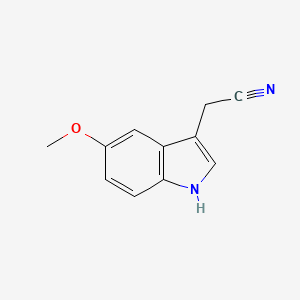

“4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also has a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (CH3) attached to it. The exact properties and characteristics of this compound would depend on the specific arrangement of these groups.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl group could potentially be introduced through a substitution reaction, and the methyl group could be added through a variety of reactions, such as a Friedel-Crafts alkylation.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a methyl group attached to one of its carbon atoms. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and the presence of any chiral centers.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure. The pyrazole ring, being an aromatic ring with nitrogen atoms, could potentially undergo electrophilic substitution reactions. The phenyl ring could also undergo electrophilic aromatic substitution reactions, and the methyl group could potentially be oxidized.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of the aromatic rings suggests that the compound would likely be relatively stable and possibly somewhat flat in structure. The nitrogen atoms in the pyrazole ring could potentially form hydrogen bonds with other molecules.Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Research has focused on the synthesis of various derivatives and their potential applications. For instance, derivatives of pyrazole have been synthesized for their antimicrobial properties, showcasing how modifications in the pyrazole structure can lead to compounds with interesting biological activities. Compounds such as 5-chloro-3-methyl-1-phenyl-1Η pyrazole-4-carboxylic acid-substituted benzothiazol-2-ylamide have been synthesized, indicating the chemical versatility and potential for developing new therapeutic agents (Liming et al., 2003). Another study demonstrated the microwave-assisted synthesis of pyrazolopyridines, highlighting a methodological advancement in the efficient synthesis of pyrazole derivatives with antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Crystallography and Structural Studies

Crystallographic studies have been conducted to understand the structural nuances of pyrazole derivatives, which are crucial for their biological activity and chemical reactivity. For example, the crystal structure of the Schiff base ligand derived from pyrazol-3-one and thiazol-2-ylamine was determined, providing insights into the stabilization of structures via intramolecular hydrogen bonds (Thakar et al., 2015).

Biological Activity Studies

Several studies have focused on the biological activities of pyrazole derivatives, including their antimicrobial and antitumor properties. Notably, new N-phenylpyrazole derivatives were synthesized and found to possess potent antimicrobial activity, demonstrating the therapeutic potential of these compounds (Farag et al., 2008). Additionally, combined XRD and DFT studies have contributed to understanding the impact of intramolecular hydrogen bonding on the reactivity of pyrazole derivatives, offering a theoretical basis for the design of more effective compounds (Szlachcic et al., 2020).

Safety And Hazards

Without specific information about this compound, it’s difficult to predict its safety and hazards. As with any chemical compound, handling it would require appropriate safety precautions to prevent exposure and potential harm.

Zukünftige Richtungen

The study of this compound could potentially contribute to various fields, depending on its properties. For example, if it’s found to have biological activity, it could be studied as a potential pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied for potential applications in materials science or chemistry.

Please note that these are general predictions based on the compound’s name and may not be accurate. For detailed and accurate information, specific studies on this compound would be needed.

Eigenschaften

IUPAC Name |

4-(2-methylphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFKIHIEPGLINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)